molecular formula C12H8N4O2 B7883076 1-(3-Nitropyridin-2-yl)-1H-benzo[d]imidazole

1-(3-Nitropyridin-2-yl)-1H-benzo[d]imidazole

Cat. No.: B7883076
M. Wt: 240.22 g/mol
InChI Key: LGXFJUDOIQFSEW-UHFFFAOYSA-N
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Description

1-(3-Nitropyridin-2-yl)-1H-benzo[d]imidazole (CAS 675870-91-4) is a chemical compound with the molecular formula C12H8N4O2 and a molecular weight of 240.22 g/mol . It belongs to the benzimidazole class of heterocyclic compounds, which are privileged structures in medicinal chemistry due to their wide range of biological activities . The core benzimidazole scaffold is recognized as a critical pharmacophore in the drug discovery process and is found in several therapeutic agents, including chemotherapeutics, antifungals, and vasodilators . Benzimidazole derivatives, particularly those like this compound that incorporate a nitro-aromatic group, are of significant research interest. The nitroimidazole moiety is a key functional group in several life-saving drugs and clinical candidates . Compounds featuring this scaffold are extensively investigated for their potential applications as antibacterial, anticancer, and antiparasitic agents, as well as in diagnostic imaging . The mechanism of action for such nitro-aromatic compounds often involves reductive bioactivation, where the nitro group is reduced in target cells to generate reactive intermediates that interact with crucial cellular components like DNA, RNA, and proteins, leading to growth inhibition . Researchers are exploring these properties to develop novel treatments for multi-drug resistant infections and other diseases. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-nitropyridin-2-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-16(18)11-6-3-7-13-12(11)15-8-14-9-4-1-2-5-10(9)15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXFJUDOIQFSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=C(C=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 1-(3-Nitropyridin-2-yl)-1H-benzo[d]imidazole Core

The formation of the crucial N-C bond between the benzimidazole (B57391) and pyridine (B92270) rings is the central challenge in synthesizing the target molecule. Several strategic approaches can be employed to construct this heteroaromatic framework.

Reductive Cyclization Approaches via Nitroaniline Intermediates

While reductive cyclization is a cornerstone of benzimidazole synthesis, its application to form a 1-substituted isomer like the title compound is less direct than for 2-substituted analogues. Typically, this method involves the condensation of an o-phenylenediamine (B120857) with a carbonyl compound. For the specific construction of this compound, a plausible, albeit complex, intramolecular pathway could be envisioned.

This hypothetical route would necessitate the prior synthesis of a precursor like N-(2-aminophenyl)-N-(3-nitropyridin-2-yl)formamide. The subsequent reductive cyclization of the nitro group on the aniline (B41778) moiety, followed by acid-catalyzed dehydration, would lead to the formation of the benzimidazole ring already attached to the pyridine scaffold. However, this approach is synthetically demanding due to the challenges in selectively preparing the required precursor. The more common reductive cyclization methods, which utilize sodium dithionite (B78146) (Na₂S₂O₄) to reduce an o-nitroaniline in the presence of an aldehyde, are primarily suited for the synthesis of 2-substituted benzimidazoles and are not directly applicable for creating the N1-C2 linkage in the title compound.

Nucleophilic Aromatic Substitution Pathways in Pyridine Derivatives

The most direct and widely utilized strategy for the synthesis of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. wikipedia.org This pathway involves the coupling of a benzimidazole nucleophile with a highly electrophilic pyridine derivative.

The key starting materials for this reaction are benzimidazole and 2-chloro-3-nitropyridine (B167233). The 3-nitro group on the pyridine ring is strongly electron-withdrawing, which significantly activates the carbon at the 2-position for nucleophilic attack by withdrawing electron density from the ring. wikipedia.org The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the N-H of the benzimidazole, generating a more potent benzimidazolide (B1237168) anion. This anion then attacks the C2 position of 2-chloro-3-nitropyridine, displacing the chloride leaving group to form the desired product.

This method, often categorized under Ullmann-type or Buchwald-Hartwig-type N-arylation conditions when using copper or palladium catalysts respectively, provides a reliable and high-yielding route to the target compound. wikipedia.orgnih.govorganic-chemistry.org The reaction conditions can be optimized based on the specific substrates and catalysts used. researchgate.netresearchgate.net

Reactant 1Reactant 2Catalyst/BaseSolventKey Feature
Benzimidazole2-Chloro-3-nitropyridineK₂CO₃ or NaHDMFNitro group activates pyridine ring for SNAr.
Benzimidazole2-BromopyridinePd(OAc)₂ / Benzimidazolium SaltDMF/H₂OPalladium-catalyzed cross-coupling for N-arylation. nih.gov
BenzimidazoleAryl HalideCuI / LigandVariousCopper-catalyzed Ullmann condensation for C-N bond formation. wikipedia.orgresearchgate.net

Tandem Reactions and One-Pot Synthetic Protocols

One-pot syntheses offer advantages in terms of efficiency, reduced waste, and operational simplicity. For this compound, a tandem protocol could be designed that forms the benzimidazole ring and performs the N-arylation in a single reaction vessel.

A plausible one-pot approach would start with o-phenylenediamine, a one-carbon source (such as formaldehyde (B43269) or triethyl orthoformate), and 2-chloro-3-nitropyridine. The first step would involve the acid-catalyzed condensation of o-phenylenediamine with the one-carbon source to form benzimidazole in situ. Following the formation of the benzimidazole, the addition of a base and subsequent heating would promote the nucleophilic aromatic substitution with 2-chloro-3-nitropyridine to yield the final product. While specific literature for this exact three-component reaction is sparse, similar one-pot syntheses of N-substituted benzimidazoles have been developed, demonstrating the feasibility of such tandem strategies. tandfonline.comarabjchem.orgrug.nl

Post-Synthetic Modifications and Derivatization of this compound

The title compound serves as a valuable intermediate for the synthesis of more complex, fused heterocyclic systems, primarily through modification of the nitro group.

Chemical Reduction of the Nitro Group to Amine Derivatives

The nitro group on the pyridine ring is readily reduced to a primary amine (2-(1H-benzo[d]imidazol-1-yl)pyridin-3-amine), which is a key precursor for subsequent cyclization reactions. This transformation can be achieved using a variety of standard reducing agents.

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas (H₂) in the presence of a metal catalyst. youtube.comyoutube.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective. nih.gov The reaction is typically performed in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under atmospheric or slightly elevated pressure. This method is often preferred due to the clean workup, as the only byproduct is water.

Chemical Reduction: A wide range of chemical reagents can selectively reduce aromatic nitro groups. Common methods include:

Metals in Acidic Media: Reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), or iron (Fe) powder in acetic acid are classic and reliable methods for nitro group reduction. google.com

Hydrosulfite Salts: Sodium hydrosulfite (sodium dithionite, Na₂S₂O₄) in an aqueous or mixed aqueous/organic solvent system provides a milder alternative.

Biocatalysis: Modern approaches utilize heterogeneous biocatalysts, such as hydrogenase enzymes on a carbon support, to achieve highly selective hydrogenation of nitro groups under mild, aqueous conditions. nih.gov

MethodReagentsTypical ConditionsAdvantages
Catalytic HydrogenationH₂, Pd/C or PtO₂Ethanol, Room Temp, 1-4 atm H₂Clean reaction, high yield. nih.gov
Metal/Acid ReductionFe/HCl or SnCl₂/HClEthanol, RefluxCost-effective, widely used. google.com
Hydrosulfite ReductionNa₂S₂O₄Aqueous/Organic mixtureMild conditions.
BiocatalysisHydrogenase/Carbon, H₂Aqueous buffer, Room TempHigh selectivity, environmentally friendly. nih.gov

Subsequent Cyclization Reactions to Form Fused Heterocycles (e.g., Imidazo[4,5-b]pyridines)

The product from the nitro reduction, 2-(1H-benzo[d]imidazol-1-yl)pyridin-3-amine, contains vicinal amino groups on the pyridine ring (a 2,3-diaminopyridine (B105623) derivative), making it an ideal substrate for the synthesis of the fused imidazo[4,5-b]pyridine ring system. researchgate.net This cyclization is typically accomplished by reacting the diamine with a reagent that provides a single carbon atom, which will become the C2 atom of the newly formed imidazole (B134444) ring.

Commonly used reagents for this transformation include:

Formic Acid: Refluxing the diamine in formic acid directly yields the corresponding imidazo[4,5-b]pyridine. mdpi.com

Triethyl Orthoformate: This reagent serves as a synthetic equivalent of formic acid and is often used with an acid catalyst. It can also be used to introduce alkyl groups at the 2-position by using other orthoesters (e.g., triethyl orthoacetate for a methyl group). mdpi.com

Aldehydes: Condensation with various aldehydes in the presence of an oxidizing agent (like Na₂S₂O₅) can lead to 2-substituted imidazo[4,5-b]pyridines. nih.govmdpi.com

These reactions extend the heterocyclic framework, leading to polycyclic structures that are of significant interest in medicinal chemistry and materials science. mdpi.comnih.gov

Functionalization and Introduction of Diverse Substituents

The structural architecture of this compound presents a unique scaffold with multiple reactive sites amenable to functionalization. The presence of both a 3-nitropyridine (B142982) and a benzimidazole moiety allows for a diverse range of chemical transformations, enabling the introduction of various substituents. The key strategies for functionalization can be broadly categorized into reactions targeting the electron-deficient nitropyropyridine ring, reactions involving the electron-rich benzimidazole system, and modifications of the nitro group itself.

Nucleophilic Aromatic Substitution on the 3-Nitropyridine Ring

The 3-nitropyridine ring in the target molecule is activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the nitro group. This facilitates the displacement of the nitro group by a variety of nucleophiles. Studies on analogous 2-substituted-3-nitropyridines have demonstrated that the nitro group can be effectively replaced by sulfur, oxygen, and nitrogen nucleophiles. nih.govmdpi.com This reactivity provides a direct pathway to introduce a wide array of functional groups at the 3-position of the pyridine ring.

For instance, the reaction of 2-substituted-3-nitropyridines with thiols in the presence of a base like potassium carbonate proceeds smoothly to yield the corresponding 3-thioether derivatives. nih.govresearchgate.net Similarly, reactions with alkoxides and amines are expected to furnish the respective ether and amino-substituted analogues. The regioselectivity of these reactions is generally high, with the nucleophile preferentially attacking the carbon bearing the nitro group.

Below is a table summarizing potential nucleophilic aromatic substitution reactions on the 3-nitropyridine moiety of this compound, based on established methodologies for similar compounds.

NucleophileReagents and ConditionsExpected Product
ThiophenolK2CO3, DMF, heat1-(3-(Phenylthio)pyridin-2-yl)-1H-benzo[d]imidazole
Sodium MethoxideCH3ONa, CH3OH, reflux1-(3-Methoxypyridin-2-yl)-1H-benzo[d]imidazole
PiperidineHeat or base catalysis1-(3-(Piperidin-1-yl)pyridin-2-yl)-1H-benzo[d]imidazole
[18F]FluorideK[18F]F-Kryptofix 222, DMSO, heat1-(3-[18F]Fluoropyridin-2-yl)-1H-benzo[d]imidazole

Electrophilic Substitution on the Benzimidazole Ring

The benzimidazole ring system, in contrast to the electron-deficient nitropyridine, is relatively electron-rich and can undergo electrophilic aromatic substitution. The benzene (B151609) portion of the benzimidazole moiety is susceptible to attack by electrophiles, leading to the introduction of substituents at the 4, 5, 6, and 7-positions. The precise position of substitution will be directed by the electronic effects of the imidazole ring and any existing substituents. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. chemicalbook.comlibretexts.org

For N-substituted benzimidazoles, the substitution pattern can be complex, and a mixture of isomers may be obtained. The reaction conditions for these transformations typically involve the use of strong acids and electrophilic reagents.

The following table outlines potential electrophilic substitution reactions on the benzimidazole moiety of the parent compound.

ReactionReagents and ConditionsExpected Product (Illustrative)
NitrationHNO3, H2SO41-(3-Nitropyridin-2-yl)-6-nitro-1H-benzo[d]imidazole
BrominationBr2, Acetic Acid6-Bromo-1-(3-nitropyridin-2-yl)-1H-benzo[d]imidazole
SulfonationFuming H2SO4This compound-6-sulfonic acid
Friedel-Crafts AcylationCH3COCl, AlCl31-(6-Acetyl-1H-benzo[d]imidazol-1-yl)-3-nitropyridin-2-yl)ethan-1-one

Reduction of the Nitro Group and Subsequent Derivatization

A key functional handle on the molecule is the nitro group, which can be readily reduced to an amino group. This transformation opens up a vast array of possibilities for further functionalization. The selective reduction of a nitro group in the presence of other reducible functionalities, such as the pyridine and benzimidazole rings, is a well-established process in organic synthesis. calvin.edupcbiochemres.com Reagents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation can be employed to achieve this conversion.

The resulting 2-(1H-benzo[d]imidazol-1-yl)pyridin-3-amine is a versatile intermediate. The newly formed amino group can be diazotized and converted into a range of other functional groups (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer-type reactions. Furthermore, the amine can be acylated, alkylated, or used as a nucleophile in condensation reactions to build more complex molecular architectures.

The table below provides examples of functionalization pathways starting from the reduction of the nitro group.

ReactionReagents and ConditionsIntermediate/Product
Nitro ReductionSnCl2·2H2O, EtOH, reflux or H2, Pd/C2-(1H-Benzo[d]imidazol-1-yl)pyridin-3-amine
Amide FormationAcetyl chloride, pyridineN-(2-(1H-Benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide
Diazotization and Sandmeyer Reaction (Hydroxylation)1. NaNO2, HCl, 0 °C 2. H2O, heat2-(1H-Benzo[d]imidazol-1-yl)pyridin-3-ol
Diazotization and Sandmeyer Reaction (Chlorination)1. NaNO2, HCl, 0 °C 2. CuCl1-(3-Chloropyridin-2-yl)-1H-benzo[d]imidazole

Spectroscopic and Structural Analysis of this compound Forthcoming

For a molecule such as this compound, structural elucidation would rely on the following methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: This technique would be used to identify the number of distinct proton environments, their chemical shifts (ppm), splitting patterns (multiplicity), and coupling constants (J, in Hz). This data reveals the connectivity of protons within the molecule. For this specific compound, one would expect to see distinct signals for the protons on the benzimidazole ring system and the nitropyridine ring. The relative integration of these signals would correspond to the number of protons in each environment.

13C NMR: This analysis would show the number of unique carbon atoms in the molecule and their chemical shifts. The positions of the signals would indicate the type of carbon (e.g., aromatic, part of a specific functional group).

Advanced NMR Techniques: 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign proton and carbon signals and to confirm the connectivity between adjacent atoms, solidifying the structural assignment.

Mass Spectrometry for Molecular Formula Validation:

Electrospray Ionization Mass Spectrometry (ESI-MS): This technique would be used to determine the mass-to-charge ratio (m/z) of the molecule. For this compound (molecular formula C12H8N4O2, molecular weight 240.22 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent signal for the protonated molecule [M+H]+ at an m/z value of approximately 241.23. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.

While general principles of spectroscopic analysis for benzimidazole derivatives are well-documented, specific, experimentally-derived data for this compound could not be located. Such data would typically be found in primary scientific literature detailing the synthesis and characterization of the compound.

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. For 1-(3-Nitropyridin-2-yl)-1H-benzo[d]imidazole, HRMS provides a precise measurement of its mass-to-charge ratio (m/z), which can be used to confirm its molecular formula.

Table 1: Theoretical HRMS Data for this compound

IonMolecular FormulaCalculated m/z
[M+H]⁺C₁₂H₉N₄O₂⁺241.0720
[M+Na]⁺C₁₂H₈N₄O₂Na⁺263.0539
[M+K]⁺C₁₂H₈N₄O₂K⁺279.0279
[2M+H]⁺C₂₄H₁₇N₈O₄⁺481.1371

Note: The values in this table are theoretical and await experimental verification.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides invaluable insights into the molecular conformation, tautomeric forms, and intermolecular interactions that govern the solid-state packing of this compound. Although specific crystallographic data for the title compound is not available in the provided search results, analysis of closely related benzimidazole (B57391) derivatives can provide a framework for understanding its potential solid-state structure.

Analysis of Crystal System and Space Group

The crystal system and space group describe the symmetry of the unit cell, the fundamental repeating unit of a crystal. For example, the related compound 1-(4-nitrophenyl)-1H-benzimidazole, an isomer of the title compound, was found to crystallize in the monoclinic crystal system with the space group P2₁/c. researchgate.net Another benzimidazole derivative, (R)-(+)-2-{[(3-Methyl-4-nitropyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole, also crystallizes in the monoclinic system. nih.gov It is plausible that this compound would adopt a similar crystal system, likely one of lower symmetry such as monoclinic or orthorhombic, which are common for organic molecules.

Table 2: Example Crystallographic Data for a Related Benzimidazole Derivative (1-(4-nitrophenyl)-1H-benzimidazole) researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.7375(1)
b (Å)27.9680(6)
c (Å)10.2595(2)
β (°)95.5120(10)
Volume (ų)1067.47(4)
Z4

Elucidation of Molecular Conformation and Tautomeric Forms

The conformation of this compound in the solid state would be determined by the dihedral angles between the benzimidazole and nitropyridine ring systems. Due to potential steric hindrance between the two aromatic rings, a non-planar conformation is expected. In similar structures, such as 1-(2-hydroxybenzyl)-2-(2-hydroxyphenyl)-1H-benzimidazol-3-ium chloride, significant dihedral angles between the benzimidazole core and its substituents have been observed. nih.gov

The benzimidazole moiety can exist in different tautomeric forms. X-ray crystallography can definitively identify the predominant tautomer in the solid state by locating the position of the hydrogen atom on one of the nitrogen atoms of the imidazole (B134444) ring.

Characterization of Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state packing of this compound would be influenced by various intermolecular interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. The presence of the nitro group and the nitrogen atoms in the pyridine (B92270) and benzimidazole rings provides sites for potential hydrogen bonding. For instance, in the crystal structure of (R)-(+)-2-{[(3-Methyl-4-nitropyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole, molecules form chains through N—H···N and C—H···O hydrogen bonds. nih.gov Similar interactions could be anticipated for the title compound, leading to the formation of supramolecular architectures. The aromatic rings also offer the possibility of π-π stacking interactions, which would further stabilize the crystal lattice.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. These calculations provide a wealth of information about a molecule's geometry, orbital energies, and reactivity patterns. For a molecule like 1-(3-Nitropyridin-2-yl)-1H-benzo[d]imidazole, DFT studies would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure accurate results.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. irjweb.comresearchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. irjweb.com Analysis of this compound would involve visualizing the spatial distribution of these orbitals. It is expected that the HOMO would be distributed over the more electron-rich benzimidazole (B57391) ring, while the LUMO would be localized on the electron-deficient nitropyridinyl moiety due to the strong electron-withdrawing nature of the nitro group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.com A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. irjweb.comnih.gov This gap is instrumental in understanding charge transfer within the molecule. irjweb.com

Table 1: Hypothetical Frontier Molecular Orbital Data

Parameter Value (eV)
HOMO Energy -6.50
LUMO Energy -2.80
HOMO-LUMO Gap (ΔE) 3.70

Note: These are example values for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It is used to predict sites for electrophilic and nucleophilic attack. mdpi.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group and the nitrogen of the pyridine (B92270) ring, highlighting them as sites for electrophilic interaction. Conversely, positive potential would be expected on the hydrogen atoms of the benzimidazole ring.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.net By examining the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the stability arising from electron delocalization. For this compound, NBO analysis would reveal the nature of the bonding and the extent of π-conjugation between the benzimidazole and nitropyridine rings. It would also provide information on the hybridization of the atoms, confirming the planarity and aromaticity of the ring systems.

Analysis of Vibrational Frequencies and Spectroscopic Predictions

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. researchgate.net By calculating these frequencies for the optimized geometry of this compound, one can predict its theoretical vibrational spectrum. This is invaluable for interpreting experimental spectra and assigning specific vibrational modes to particular functional groups, such as the characteristic stretching frequencies for the N-O bonds of the nitro group, C=N stretching in the imidazole (B134444) ring, and C-H stretching in the aromatic systems. acadpubl.eu

Table 2: Hypothetical Predicted Vibrational Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-O (Nitro) Asymmetric Stretch 1550
N-O (Nitro) Symmetric Stretch 1350
C=N (Imidazole) Stretch 1620
Aromatic C-H Stretch 3100-3000

Note: These are example values for illustrative purposes.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. researchgate.net An MD simulation of this compound, typically in a solvent box, would provide insights into its conformational flexibility and stability. dergipark.org.tr By tracking the molecule's trajectory, one can observe how bond lengths, angles, and dihedral angles fluctuate around their equilibrium values. This is particularly useful for understanding how the molecule behaves in a more realistic, solvated environment and for sampling a wider range of conformations than might be found through static geometry optimization alone.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

No molecular docking studies specifically investigating this compound against any biological target have been identified.

Advanced Quantum Chemical Calculations for Reaction Mechanism Elucidation

There are no available quantum chemical calculation studies that elucidate the reaction mechanisms involving this compound.

Analysis of Non-Covalent Interactions via Hirshfeld Surface Analysis

A Hirshfeld surface analysis of the crystal structure of this compound has not been reported in the searched literature.

Mechanistic Insights into Chemical Reactivity

Reaction Pathways in Benzimidazole (B57391) Ring Formation and Cyclization Processes

The synthesis of the benzimidazole scaffold is a cornerstone of heterocyclic chemistry, with numerous established pathways. rsc.orgnih.gov For N-aryl substituted benzimidazoles like the title compound, the formation typically involves the condensation of an o-phenylenediamine (B120857) with a suitable precursor that introduces the C2-carbon and the N-aryl group.

A common and efficient route is the reaction between o-phenylenediamine and an activated N-aryl precursor, such as 2-chloro-3-nitropyridine (B167233). This process can be mechanistically understood as a two-stage sequence: an initial intermolecular nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.

The proposed mechanism is as follows:

Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the carbon atom (C2) of the 2-chloro-3-nitropyridine that bears the leaving group (chloride). The presence of the electron-withdrawing nitro group at the C3 position is crucial as it activates the pyridine (B92270) ring for this nucleophilic attack.

Formation of Intermediate: This attack leads to the formation of a Meisenheimer-like intermediate, which is stabilized by the delocalization of the negative charge onto the nitro group. The subsequent loss of the chloride leaving group yields an N-(3-nitropyridin-2-yl)benzene-1,2-diamine intermediate.

Intramolecular Cyclization: The second amino group of the intermediate then performs an intramolecular nucleophilic attack on a suitable electrophilic carbon that will become the C2 of the benzimidazole ring. If the synthesis starts from a precursor like an aldehyde, this step involves the attack on the carbonyl carbon. nih.gov

Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic benzimidazole ring system. mdpi.com

Various catalysts, including Brønsted or Lewis acids, can be employed to facilitate these reactions, often by activating the electrophilic partner. rsc.orgorganic-chemistry.org For instance, nano-ZnO can activate an aromatic aldehyde, which is then attacked by the o-phenylenediamine to form an initial intermediate that undergoes intramolecular cyclization and deprotonation to yield the final product. nih.gov

StepDescriptionKey Intermediates
1Intermolecular Nucleophilic AttackMeisenheimer-like complex
2Intramolecular CyclizationCyclic aminoindoline derivative
3Dehydration/AromatizationFinal benzimidazole product

Mechanistic Aspects of Nitro Group Transformations in Pyridine Derivatives

The nitro group (-NO₂) on the pyridine ring is a versatile functional group that governs much of the compound's reactivity. It can undergo a variety of transformations, most notably nucleophilic aromatic substitution and reduction.

Aromatic rings are typically nucleophilic, but the presence of strong electron-withdrawing groups, such as a nitro group, can render them electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This is particularly true for pyridine derivatives, where the ring nitrogen atom also contributes to the electron deficiency of the ring carbons. wikipedia.orgepa.gov

The SNAr mechanism is a two-step addition-elimination process:

Addition Step: A nucleophile attacks an electron-deficient carbon atom of the aromatic ring that is attached to a good leaving group. This is typically the rate-limiting step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The stability of this complex is critical, and it is significantly enhanced by the nitro group, which delocalizes the negative charge, especially when positioned ortho or para to the site of attack. wikipedia.orglibretexts.org

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored, yielding the substituted product. nih.gov

In the context of 3-nitropyridine (B142982) derivatives, the nitro group at the 3-position strongly activates the C2 and C4 positions for nucleophilic attack. This activation is fundamental to the synthesis of the title compound from precursors like 2-chloro-3-nitropyridine.

The reduction of aromatic nitro groups is a well-established and synthetically useful transformation. wikipedia.org The reaction proceeds through a series of intermediates, and the final product depends heavily on the choice of reducing agent and the reaction conditions. nih.gov The six-electron reduction pathway sequentially forms nitroso, N-hydroxylamino, and finally amino functional groups. nih.gov

Common reductive pathways and reagents include:

Reduction to Amines: This is the most common transformation and can be achieved using various methods. Catalytic hydrogenation with reagents like Palladium-on-carbon (Pd/C) or Raney nickel is highly effective. wikipedia.org Metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with HCl, are also widely used for this conversion. wikipedia.orgcsbsju.edu

Reduction to Hydroxylamines: Milder reduction conditions can stop the reaction at the hydroxylamine (B1172632) stage. Reagents like zinc metal in aqueous ammonium (B1175870) chloride or catalytic rhodium on carbon with hydrazine (B178648) have been used to produce aryl hydroxylamines from nitroarenes. wikipedia.orgmdpi.com

Reduction to Azo or Hydrazine Compounds: The use of metal hydrides, which are typically not used for reduction to anilines, can lead to the formation of azo compounds. wikipedia.org Treatment with excess zinc metal can result in N,N'-diarylhydrazine derivatives. wikipedia.org

Reducing Agent/ConditionPrimary ProductReference
Fe, Sn, or Zn in acidAmine (-NH₂) wikipedia.orgcsbsju.edu
Catalytic Hydrogenation (Pd/C, Raney Ni)Amine (-NH₂) wikipedia.org
Zinc in aq. NH₄ClHydroxylamine (-NHOH) wikipedia.org
Metal Hydrides (e.g., LiAlH₄)Azo Compound (-N=N-) wikipedia.org

While less common than substitution or reduction, the nitro group in pyridine derivatives can participate in or influence intramolecular rearrangements. One notable example is the Bamberger rearrangement, which involves the acid-catalyzed rearrangement of N-phenylhydroxylamines (products of partial nitro reduction) to form 4-aminophenols. nih.gov While this is primarily known for benzene (B151609) derivatives, analogous pathways can be considered for heteroaromatic systems.

Another relevant transformation involves sigmatropic shifts. For instance, the reaction of pyridine with N₂O₅ can form an N-nitropyridinium ion, which can then rearrange via a nih.govmdpi.com sigmatropic shift to place the nitro group at the 3-position of the pyridine ring. researchgate.net Ring transformation reactions are also known, where a strong nucleophile attacks the nitropyridine ring, leading to ring-opening and re-cyclization to form a different heterocyclic system. nih.gov

Influence of the Nitro Group and Ring Fusion on Aromatic Reactivity and Selectivity

Influence of the Nitro Group: The nitro group is a powerful deactivating group for electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing nature through both resonance and inductive effects. quora.com It removes electron density from the pyridine ring, making it less susceptible to attack by electrophiles. When EAS does occur, the nitro group acts as a meta-director, guiding the incoming electrophile to the position meta to itself (C5 on the pyridine ring). quora.comyoutube.com This is because the resonance structures of the intermediates for ortho and para attack place a destabilizing positive charge adjacent to the positively charged nitrogen of the nitro group. quora.com Conversely, as detailed in section 5.2.1, the nitro group strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. wikipedia.orgrsc.org

Influence of Ring Fusion and Combined Effects: The fusion of a benzene ring with an imidazole (B134444) ring creates the benzimidazole system, an extended aromatic π-system. The benzimidazole moiety is attached to the pyridine ring via a nitrogen atom. This linking nitrogen's lone pair can potentially donate electron density to the pyridine ring through resonance. However, this donating effect is likely overshadowed by the strong electron-withdrawing pull of the nitropyridine ring system as a whole.

The result is a molecule with two distinct domains of reactivity:

The Nitropyridine Ring: This part of the molecule is highly electron-deficient and is the primary site for nucleophilic attack.

The Benzimidazole Ring: This portion is comparatively more electron-rich and would be the expected site for electrophilic attack, likely on the benzene portion of the scaffold.

This electronic dichotomy dictates the selectivity of reactions. An electrophile would preferentially react with the benzimidazole ring, while a nucleophile would target the C2, C4, or C6 positions of the nitropyridine ring.

Biological Activity and Structure Activity Relationships Sar

Exploration of Biological Activities for 1-(3-Nitropyridin-2-yl)-1H-benzo[d]imidazole and Related Analogues (In Vitro Studies)

The benzimidazole (B57391) scaffold is a privileged structure in drug discovery, known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.net The conjugation of this core with other heterocyclic systems, such as pyridine (B92270), often leads to compounds with enhanced or novel therapeutic potential. ctppc.org

Antimicrobial Activity Investigations (Antibacterial and Antifungal)

Benzimidazole derivatives have been extensively studied for their antimicrobial properties against a wide range of pathogenic bacteria and fungi. nih.govmdpi.com The mechanism of action often involves the inhibition of vital microbial processes, such as cell wall synthesis, DNA replication, and energy metabolism. researchgate.net

Studies on various benzimidazole analogues have demonstrated significant in vitro activity. For instance, a series of novel benzimidazole derivatives linked to 1,3,4-oxadiazole showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Similarly, newly synthesized benzo[d]imidazolyl tetrahydropyridine carboxylates were evaluated for their antibacterial and antifungal activities and showed appreciable results compared to standard drugs. researchgate.net While specific data for this compound is not available, the established antimicrobial profile of the benzimidazole class suggests this compound warrants investigation.

Table 1: In Vitro Antimicrobial Activity of Selected Benzimidazole Analogues

Compound/Analogue Microorganism Activity (MIC/Inhibition Zone) Reference
5-[2-(2-methylbenzimidazol-1-yl)ethyl]- ijirt.orgnih.govnih.gov-oxadiazole-2(3H)-thione Bacillus cereus Highly Active (> 12 mm) mdpi.com
5-[2-(2-methylbenzimidazol-1-yl)ethyl]- ijirt.orgnih.govnih.gov-oxadiazole-2(3H)-thione Escherichia coli Slightly Active (6-9 mm) mdpi.com
1-[(1-amino-2-mercapto-1,3,4-triazol-5-yl)ethyl]-2-methylbenzimidazole Bacillus cereus Moderately Active (9-12 mm) mdpi.com
EJMCh-13 (a 1H-benzo[d]imidazole derivative) S. aureus ATCC 25923 Strong (MIC 15.6 mg/L) nih.gov

Antiviral Activity Studies

The antiviral potential of benzimidazole derivatives is well-documented, with activity reported against a variety of DNA and RNA viruses. nih.govnih.gov These compounds can interfere with viral replication at different stages. A large screening of eighty-six assorted benzimidazole derivatives revealed that fifty-two of them displayed activity against one or more viruses, with Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV) being frequently affected. nih.gov

Notably, certain molecular scaffolds derived from 2-benzylbenzimidazole and other related structures have shown potent activity, with EC50 values in the low micromolar range, comparable to or better than reference drugs like ribavirin. nih.gov This suggests that the benzimidazole core is a valid starting point for developing agents against pathologies caused by these viruses.

Anticancer Activity Mechanisms

The anticancer properties of benzimidazole derivatives are a significant area of research. ijirt.orgnih.gov These compounds can inhibit cancer cell proliferation through various mechanisms, including the disruption of microtubule formation and the inhibition of key enzymes involved in DNA replication and repair, such as topoisomerases. nih.govnih.gov

For example, a series of novel 1H-benzo[d]imidazole derivatives were designed as potential anticancer agents targeting human topoisomerase I. nih.govnih.gov Several of these compounds showed potent 50% growth inhibition (GI50) in the sub-micromolar to low micromolar range against a panel of 60 human cancer cell lines. nih.gov Another study on pyrazino[1,2-a]benzimidazole derivatives also reported remarkable anticancer activity for some compounds when compared with standard drugs like melphalan and cisplatin. nih.gov Flow cytometry analysis has shown that some benzimidazole derivatives can cause G2M arrest of cancer cells. nih.gov

Table 2: In Vitro Anticancer Activity of Selected Benzimidazole Analogues

Compound/Analogue Cell Line Activity (IC50 / GI50) Reference
IVf (R = 2-nitrophenyl) HBL-100 IC50 = 82.07 µM ijirt.org
IVg (R = 3-nitrophenyl) HeLa IC50 = 126.13 µM ijirt.org
Compound 12b (a BBZ derivative) 60 Cancer Cell Lines GI50 = 0.16 to 3.6 µM nih.gov
Compound 12b (a BBZ derivative) Human Topoisomerase I 50% inhibition at 16 µM nih.gov
Compound 14h (Pyrimidine-Imidazole conjugate) A549 (Lung Cancer) More potent than Sunitinib abap.co.in
Compound 5g (Indole-benzimidazole conjugate) DU-145 (Prostate) IC50 = 0.68 µM rsc.org

Anti-inflammatory Activity Mechanisms

Benzimidazole-containing compounds have also demonstrated significant anti-inflammatory activity. nih.govnih.gov Their mechanisms of action can involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), and interaction with other targets like aldose reductase and phospholipase A2. nih.gov

A study on a series of 2-substituted benzimidazole derivatives assessed their anti-inflammatory potential through in vitro assays, revealing that several compounds had IC50 values lower than the standard drug ibuprofen in a luminol-enhanced chemiluminescence assay. nih.gov Molecular docking studies further supported the potential of these compounds to interact with multiple therapeutic targets associated with inflammation. nih.gov

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on both the benzimidazole and any attached ring systems. nih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

The Role of the Nitropyridine Moiety in Modulating Biological Potency and Selectivity

The presence of a nitropyridine moiety attached to the benzimidazole core is expected to significantly influence the compound's electronic properties and, consequently, its biological activity. The nitro group is a strong electron-withdrawing group, which can impact the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

In studies of related heterocyclic compounds, the presence and position of a nitro group have been shown to be critical for activity. For instance, in a series of anticancer (4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanones, derivatives with a nitrophenyl substituent showed significant cytotoxic activity. ijirt.org Specifically, the position of the nitro group (e.g., 2-nitrophenyl vs. 3-nitrophenyl) influenced the potency against different cell lines. ijirt.org

Furthermore, research on 5-nitroimidazole derivatives has highlighted the importance of this class in developing antimicrobial agents. brieflands.com In the context of anticancer agents, a series of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines were designed as EGFR inhibitors, where the nitroimidazole group was intended to confer selectivity for hypoxic tumor environments. dovepress.com SAR studies in this series revealed that compounds with both a meta-chloride and a para-(2-nitroimidazole-1H-alkyloxy) group on the aniline (B41778) ring displayed potent inhibitory activities. dovepress.com This underscores the critical role that a nitro-substituted heterocyclic ring can play in modulating biological potency and selectivity, suggesting that the 3-nitropyridine (B142982) moiety in this compound is a key determinant of its potential pharmacological profile.

Impact of Substituent Position and Electronic Properties on Biological Efficacy

The position of the nitro group on the pyridine ring and its attachment to the benzimidazole core are critical determinants of the molecule's biological activity. Studies on various nitro and methyl-nitro derivatives of benzimidazole have demonstrated that the location of the nitro group significantly impacts mutagenic activity. For instance, nitro groups at the C5 or C6 positions of the benzimidazole ring generally result in measurable mutagenic activity, whereas those at C4 or C7 lead to weakly or non-mutagenic compounds. nih.gov This suggests that the electronic influence of the nitro group, an electron-withdrawing substituent, is position-dependent in its interaction with biological macromolecules.

In the context of this compound, the nitro group is at the 3-position of the pyridine ring. The electron-withdrawing nature of this group would decrease the electron density of the pyridine ring, potentially influencing its stacking interactions with biological targets. Furthermore, the linkage at the N-1 position of the benzimidazole ring is a common feature in many biologically active benzimidazoles. Structure-activity relationship studies have indicated that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole nucleus greatly influence anti-inflammatory activity. nih.gov

The following table summarizes the antimicrobial activity of some substituted benzimidazole derivatives, highlighting the influence of different substituents.

CompoundSubstituent (R)Substituent (R')OrganismActivity
Benzimidazole Derivative 1-C6H4NO2-SO2C6H4–CH3(p)S. aureusComparable to Ciprofloxacin
Benzimidazole Derivative 2-C6H4NO2-SO2C6H4–CH3(p)E. coliComparable to Ciprofloxacin
Benzimidazole Derivative 3-C6H4OCH3-SO2C6H4–CH3(p)S. aureusComparable to Ciprofloxacin
Benzimidazole Derivative 4-CH2C6H5-CH2(CH2)9ClA. flavusHigher than Nystatin

Data sourced from a study on the antimicrobial activity of benzimidazole derivatives. jst.go.jpresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in elucidating the physicochemical properties that govern the biological activity of a series of compounds. For benzimidazole derivatives, QSAR analyses have been employed to correlate their antimicrobial activities with various physicochemical parameters. nih.gov These studies have established the importance of descriptors such as the weighted average polarizability (WAP), the logarithm of the partition coefficient (Mlog P), and the unsaturation index (UI) in describing the antimicrobial activities of substituted benzimidazoles. nih.gov

A typical QSAR model for the antimicrobial activity of benzimidazole derivatives can be represented by a multiple linear regression equation. While a specific model for this compound is not available, models for related compounds indicate that both electronic and steric properties play a crucial role. For a series of 2-amino or 2-methyl-1-substituted benzimidazoles, QSAR models have been developed to predict their antibacterial activity against Pseudomonas aeruginosa. nih.gov These models often show a good correlation between the predicted and experimental values, underscoring their predictive power for new derivatives within the same class. nih.gov

The general findings from QSAR studies on antimicrobial benzimidazoles suggest that lipophilicity (log P), electronic parameters, and molecular size and shape are predominant descriptors influencing their activity. jst.go.jpresearchgate.net

Mechanistic Pathways of Biological Action at a Molecular Level

The diverse biological activities of benzimidazole derivatives stem from their ability to interact with a variety of molecular targets.

Inhibition and Modulation of Specific Biological Targets (e.g., Enzymes, Receptors, Protein Kinases)

Benzimidazole scaffolds are known to be effective inhibitors of several enzymes and protein kinases. For instance, certain benzimidazole derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the synthesis of purines and thymidylate in microorganisms. nih.gov Molecular docking studies have revealed that these compounds can bind to the active site of DHFR, interacting with key amino acid residues such as Phe31, Ile94, and Asp27. nih.gov

The benzimidazole core can also act as a scaffold for protein kinase inhibitors. Crystal structures of checkpoint kinase 2 (CHK2) in complex with benzimidazole inhibitors show the benzimidazole core sandwiched within the ATP binding pocket. nih.gov The interactions often involve hydrogen bonds and hydrophobic contacts with key residues in the kinase domain. The specific substitution pattern on the benzimidazole ring dictates the binding affinity and selectivity.

Investigations into Ligand-Protein Binding Interactions

Molecular docking and dynamic simulations are powerful tools to investigate the binding modes of benzimidazole derivatives with their protein targets. For example, docking studies of benzimidazole derivatives with the epidermal growth factor receptor (EGFR) have shown that these compounds can form stable complexes within the binding pocket. ukm.my The interactions are typically characterized by hydrogen bonding and hydrophobic interactions, with the substituent groups on the benzimidazole playing a crucial role in determining the binding affinity. ukm.my

Simulations of benzimidazole derivatives with β-tubulin have also provided insights into their mechanism of action as microtubule-destabilizing agents. These studies have highlighted the importance of specific amino acid residues, such as E198, in the binding of benzimidazoles. nih.govsemanticscholar.org

The following table lists some of the key molecular targets of benzimidazole derivatives and the primary types of interactions observed.

Biological TargetType of InteractionKey Interacting Residues (Example)
Dihydrofolate Reductase (DHFR)Hydrogen Bonding, Hydrophobic InteractionsPhe31, Ile94, Asp27
Checkpoint Kinase 2 (CHK2)Hydrogen Bonding, Hydrophobic InteractionsLeu354, Val234
Epidermal Growth Factor Receptor (EGFR)Hydrogen Bonding, Hydrophobic InteractionsMet793
β-tubulinHydrogen Bonding, Hydrophobic InteractionsE198, C239

This table summarizes general findings from studies on various benzimidazole derivatives. nih.govnih.govukm.mynih.gov

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-(3-Nitropyridin-2-yl)-1H-benzo[d]imidazole, and how are intermediates monitored?

  • Methodological Answer : A common approach involves multi-component condensation reactions. For example, benzimidazole precursors are refluxed with nitropyridine derivatives in glacial acetic acid, using ammonium acetate as a catalyst. Reaction progress is tracked via thin-layer chromatography (TLC) to confirm intermediate formation. Crystallization is optimized by reducing solvent volume and slow evaporation to isolate pure crystals .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., nitro group stretching at ~1520 cm⁻¹ and benzimidazole C=N vibrations at ~1600 cm⁻¹) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR resolve aromatic proton environments and confirm substitution patterns (e.g., pyridinyl vs. benzimidazole protons) .
  • Elemental Analysis : Validates purity by comparing experimental vs. calculated C, H, N, and O percentages .

Q. How can researchers address low yields during synthesis?

  • Methodological Answer : Optimize reaction conditions:

  • Catalyst Screening : Replace ammonium acetate with stronger acids (e.g., p-toluenesulfonic acid) to accelerate imidazole ring formation.
  • Solvent Selection : Polar aprotic solvents like DMF may enhance reactivity compared to acetic acid .
  • Temperature Control : Prolonged reflux (8–12 hours) improves cyclization efficiency .

Q. What purification strategies are effective for this compound?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate nitro-substituted byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals due to differential solubility .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : Employ B3LYP/6-31G* to optimize geometry and calculate HOMO-LUMO gaps. The nitro group’s electron-withdrawing effect reduces HOMO energy, influencing electrophilic substitution sites .
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic regions (e.g., benzimidazole N-atoms) for targeted functionalization .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Use IC₅₀ values (e.g., antimicrobial assays) to standardize activity comparisons.
  • Structural Modifications : Introduce electron-donating groups (e.g., -OCH₃) to enhance binding affinity, as seen in analogues with improved fluorescence-based cellular uptake .

Q. How do substituents on the benzimidazole core influence photophysical properties?

  • Methodological Answer :

  • Fluorescence Spectroscopy : The nitro group quenches fluorescence, while π-extended substituents (e.g., phenanthroimidazole) enhance quantum yields. Solvent polarity adjustments (e.g., DMSO vs. ethanol) can shift emission maxima .

Q. What advanced techniques validate thermal stability for material science applications?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Degradation onset temperatures >250°C indicate suitability for high-temperature applications.
  • Differential Scanning Calorimetry (DSC) : Melting points >300°C correlate with crystalline stability .

Q. How can researchers design SAR studies to improve pharmacological profiles?

  • Methodological Answer :

  • Fragment-Based Design : Replace the nitro group with bioisosteres (e.g., cyano or sulfonamide) to reduce toxicity while retaining activity.
  • Docking Studies : Use AutoDock Vina to simulate binding with targets like DNA topoisomerases, guided by crystallographic data from analogous compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.